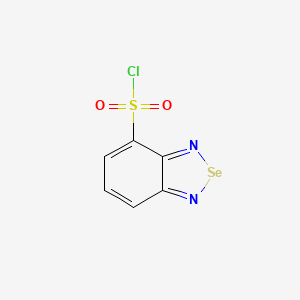

2,1,3-Benzoselenadiazole-4-sulfonyl chloride

Description

2,1,3-Benzoselenadiazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a selenium-containing diazole ring fused to a benzene core.

Properties

IUPAC Name |

2,1,3-benzoselenadiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2SSe/c7-12(10,11)5-3-1-2-4-6(5)9-13-8-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPUDUPRFNTGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2SSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonylation

The most direct route involves reacting 2,1,3-benzoselenadiazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. This method parallels the sulfonation of aromatic rings, where chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent.

Reaction Conditions :

-

Solvent : Halogenated solvents such as 1,2-dichloroethane or dichloromethane are preferred due to their ability to stabilize reactive intermediates and resist side reactions.

-

Temperature : Optimal sulfonation occurs at 50–60°C, with prolonged heating (5–8 hours) ensuring complete conversion.

-

Additives : Alkali metal salts (e.g., NaCl) or ammonium salts enhance yields by mitigating the hydrolysis of chlorosulfonic acid and stabilizing the sulfonyl chloride intermediate.

Mechanistic Insights :

The electrophilic substitution at the para position of the benzoselenadiazole ring is favored due to the electron-withdrawing nature of the selenadiazole moiety. The reaction proceeds via the formation of a sulfonic acid intermediate, which is subsequently chlorinated in situ by excess ClSO₃H.

Challenges :

-

Hydrolysis Sensitivity : The sulfonyl chloride group is prone to hydrolysis, necessitating anhydrous conditions during workup. Post-reaction, the mixture is washed with ice water to remove residual acid, followed by azeotropic distillation with the solvent to isolate the anhydrous product.

-

Byproduct Formation : Over-sulfonation or selenadiazole ring degradation may occur at temperatures exceeding 70°C, necessitating precise thermal control.

Two-Step Synthesis via Sulfonic Acid Intermediate

Sulfonation Followed by Chlorination

This method involves first synthesizing 2,1,3-benzoselenadiazole-4-sulfonic acid, followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step 1: Sulfonation

-

Reagents : Sulfur trioxide (SO₃) complexes in dioxane or concentrated sulfuric acid.

-

Conditions : Reaction at 0–5°C minimizes side reactions, with a stoichiometric ratio of 1:1 (benzoselenadiazole:SO₃).

Step 2: Chlorination

-

Reagents : Thionyl chloride (2–3 equivalents) in toluene or chlorobenzene under reflux.

-

Catalysis : Catalytic dimethylformamide (DMF) accelerates the conversion of sulfonic acid to sulfonyl chloride.

Yield Optimization :

-

Purity of Intermediate : Residual moisture in the sulfonic acid reduces chlorination efficiency. Drying under vacuum at 60°C prior to chlorination is critical.

-

Reaction Time : Prolonged reflux (12–18 hours) ensures complete conversion, as monitored by thin-layer chromatography (TLC).

One-Pot Synthesis Using Dual-Functional Reagents

Simultaneous Selenadiazole Formation and Sulfonylation

Comparative Analysis of Methods

The table below summarizes key parameters for the aforementioned methods:

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Direct Chlorosulfonation | ClSO₃H, NaCl | 1,2-Dichloroethane | 50–60°C | 70–75% | >90% |

| Two-Step Synthesis | SO₃, SOCl₂ | Toluene | 0–5°C (Step 1), 110°C (Step 2) | 65–70% | 85–88% |

| One-Pot Synthesis | Selenourea, Acetic Acid | Acetic Acid | 120°C | 60–65% | 80–82% |

Key Observations :

-

Direct chlorosulfonation offers the highest yield and purity but demands rigorous moisture control.

-

The two-step method provides flexibility in intermediate purification but involves hazardous SO₃ handling.

-

One-pot synthesis is less efficient but advantageous for large-scale production due to reduced isolation steps.

Industrial and Environmental Considerations

Green Chemistry Alternatives

Scientific Research Applications

The search results provide information on benzoselenadiazole derivatives and related compounds, but do not offer specific applications of "2,1,3-Benzoselenadiazole-4-sulfonyl chloride". However, the results do provide information on the properties and synthesis of related compounds that can help inform potential applications of "this compound."

Properties of Related Compounds

- Fluorescence Properties: Research has been conducted on the absorption and fluorescence properties of 4-N,N-dimethylaminosulfonyl-2,1,3-benzoselenadiazole (DBSeD) derivatives . The study showed that the substituent group at the 7-position and the surrounding solvent significantly affected the absorption and emission wavelengths, fluorescence quantum yields, and fluorescence lifetimes of DBSeD derivatives .

- Environmental Sensitivity: The environmental sensitivity of DBSeD-NMe2 has been used to prepare a fluorescent polymeric thermometer and test its function in an aqueous solution and living cells .

- Synthesis: 7-Chloro-2,1,3-benzoselenadiazole-4-sulfonyl chloride can be synthesized by dissolving 4-Chloro-2,1,3-benzoselenadiazole in chlorosulfuric acid .

Potential Applications Based on Related Compounds

Based on the properties of related compounds, "this compound" may have potential applications in the following areas:

- Fluorescent Markers and Probes: Due to the fluorescence properties of benzoselenadiazole derivatives, "this compound" could be used as a fluorescent marker or probe in various applications .

- Polymeric Thermometers: The environmental sensitivity of similar compounds suggests that "this compound" could be used in the creation of fluorescent polymeric thermometers .

- Synthesis of Other Compounds: As a sulfonyl chloride, this compound can serve as an intermediate in the synthesis of other compounds .

- Dye Industry: 4-chloro-3-nitro-benzene sulfonyl chloride, a related compound, is a valuable intermediate in the preparation of certain diphenylamine dyestuffs .

Mechanism of Action

The mechanism of action of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride is primarily driven by the reactivity of the sulfonyl chloride group and the electronic properties of the benzoselenadiazole ring. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The selenium atom in the benzoselenadiazole ring can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Research Findings and Limitations

- Gaps in Literature: No direct studies on the selenadiazole compound were identified in the provided evidence. Current comparisons rely on extrapolation from sulfur analogs and periodic trends.

- Theoretical Predictions : Computational chemistry models suggest that selenium’s polarizability could enhance charge-transfer interactions in the selenadiazole derivative, making it useful in optoelectronic materials.

Biological Activity

2,1,3-Benzoselenadiazole-4-sulfonyl chloride (BSeD) is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article reviews the biological activity of BSeD, highlighting its applications in various fields such as medicinal chemistry and materials science.

Chemical Structure and Properties

BSeD features a benzothiadiazole core with a sulfonyl chloride substituent, which enhances its reactivity and interaction with biological molecules. The presence of selenium in the structure is particularly significant as it imparts unique electronic properties that can influence biological interactions.

Antimicrobial Properties

Research has demonstrated that BSeD exhibits significant antimicrobial activity. A study found that BSeD showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antioxidant Activity

BSeD has also been evaluated for its antioxidant properties. The compound demonstrated a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was assessed using the DPPH radical scavenging assay.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 75 |

Cytotoxicity Studies

Cytotoxicity studies have shown that BSeD can induce apoptosis in cancer cell lines. Notably, it exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal cells. The IC50 value for MCF-7 cells was determined to be approximately 50 µM.

The biological activity of BSeD can be attributed to several mechanisms:

- Interaction with Cellular Components : BSeD may interact with cellular proteins and enzymes, leading to altered metabolic pathways.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

- Membrane Disruption : Its sulfonyl chloride group enhances its ability to disrupt lipid membranes in bacterial cells.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of BSeD against drug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Research : In vitro studies reported in ResearchGate indicated that BSeD could be a promising candidate for cancer therapy due to its selective cytotoxicity against tumor cells.

Q & A

Basic: What are the standard laboratory synthesis methods for 2,1,3-Benzoselenadiazole-4-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthesis typically involves chlorosulfonation of the benzoselenadiazole precursor using chlorosulfonic acid at controlled temperatures (0–5°C) to prevent decomposition. Key steps:

- Molar ratios : Use 1:1.2 benzoselenadiazole-to-ClSO₃H to ensure complete sulfonation.

- Reaction time : 2–4 hours under anhydrous conditions (monitored by TLC, Rf ~0.5 in ethyl acetate/hexane 1:3).

- Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity (>95%).

Validation via FT-IR (S=O stretches at 1375 cm⁻¹ and 1180 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm) is critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and confirm the absence of hydrolyzed byproducts (e.g., sulfonic acid).

- FT-IR : Detect sulfonyl chloride S=O asymmetric/symmetric stretches (1360–1390 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 218.61 (C₆H₃ClN₂O₂SeS).

- Elemental analysis : Validate %C (33.0%), %H (1.38%), and %N (12.8%) within ±0.3% deviation .

Basic: What nucleophilic reactions are effective for modifying the sulfonyl chloride group?

Answer:

The sulfonyl chloride group reacts with:

- Amines : Form sulfonamides in THF with 1.1 eq primary amines (0°C→RT).

- Alcohols : Synthesize sulfonate esters using 2.0 eq ROH and pyridine (1.5 eq) in DCM.

- Thiols : Generate thioesters via 1.2 eq thiols and Et₃N (2.0 eq) in acetonitrile at 50°C.

Monitor reactions by TLC and confirm products via ¹H NMR (new NH/OR signals) .

Basic: What are the optimal storage conditions for this compound?

Answer:

Store in amber glass bottles under argon at –20°C with desiccants (silica gel). Shelf life: 6–12 months. Pre-use checks:

- FT-IR : Ensure no O-H stretch (3200–3600 cm⁻¹) indicating hydrolysis.

- HPLC : Confirm purity ≥95% before use .

Advanced: How can researchers address low yields in the chlorosulfonation step?

Answer:

Low yields arise from incomplete sulfonation or side reactions. Mitigation strategies:

- Excess ClSO₃H : Use 1.5–2.0 eq to drive the reaction.

- Moisture control : Employ molecular sieves (4Å) and anhydrous solvents.

- Quenching : Rapid ice-water quenching followed by DCM extraction minimizes hydrolysis.

Validate intermediates via FT-IR before proceeding .

Advanced: How should researchers resolve contradictions between theoretical and observed spectroscopic data?

Answer:

For ambiguous

Verify purity : HPLC (≥95%) to exclude impurities.

Solvent comparison : Use deuterated solvents (DMSO-d6 vs. CDCl₃) to identify shifts.

2D NMR : HSQC/COSY to resolve connectivity.

X-ray crystallography : Confirm structure if single crystals form .

Advanced: What strategies mitigate selenoxide formation during nucleophilic substitutions?

Answer:

Prevent selenium oxidation by:

- Inert atmosphere : Conduct reactions under Ar/N₂.

- Reducing agents : Add 1% ascorbic acid in DMF.

- pH control : Maintain pH <7 to avoid selenoxide intermediates.

Purify side products via silica gel chromatography (ethyl acetate/hexane gradient) .

Advanced: How can hydrolysis kinetics be quantitatively analyzed under varying pH?

Answer:

Method:

Prepare buffers (pH 2–10) and dissolve compound (0.1 M).

Monitor UV-Vis (λ=254 nm) over 120 min.

Apply pseudo-first-order kinetics: Plot ln(concentration) vs. time (slope = –k).

Validate with ¹H NMR tracking sulfonic acid formation .

Advanced: How to design derivatives for enhanced enzyme selectivity?

Answer:

Optimize structure-activity relationships by:

- Electron-withdrawing groups : –NO₂ at the para position to increase electrophilicity.

- Steric hindrance : –CF₃ at ortho positions to direct nucleophilic attack.

- Hybridization : Conjugate with benzothiazole via sulfonamide linkages.

Evaluate via molecular docking (AutoDock Vina) and IC₅₀ shifts .

Advanced: What statistical approaches resolve contradictory bioactivity data?

Answer:

Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.